molecular formula C21H26ClN3O B2602041 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1049371-62-1

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2602041
CAS RN: 1049371-62-1
M. Wt: 371.91
InChI Key: KLTGNJYGJTXECQ-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide” is a chemical compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular weight of the compound is 373.88 . The SMILES string representation of the molecule is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .


Chemical Reactions Analysis

The synthesis of this compound involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is soluble in DMSO at 22 mg/mL but insoluble in water .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates the synthesis of derivatives involving N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide that display moderate activity against Gram-positive, Gram-negative bacteria, and fungi. For instance, compounds synthesized incorporating this backbone have been evaluated for their microbial inhibition capabilities, showcasing their potential in developing new antibacterial and antifungal agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009). Additionally, novel triazole derivatives with antimicrobial activities have been synthesized, highlighting the versatility of this chemical structure in contributing to the development of antimicrobial therapeutics (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Anticancer Activities

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide serves as a precursor in the synthesis of compounds with potential anticancer activities. Studies have explored its derivatives for their efficacy against various cancer cell lines, including breast cancer cells, demonstrating promising antiproliferative effects comparable to established anticancer drugs like cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014). This research underscores the potential of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide derivatives in contributing to cancer therapy.

Receptor Affinity and Neuropharmacological Potential

The structural modification of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide has led to the identification of compounds with moderate affinity for dopamine D(3) receptors, suggesting its utility in designing neuropharmacological agents. Such derivatives exhibit selective ligand binding, which is critical for developing targeted therapies for neurological disorders (M. Leopoldo, F. Berardi, N. Colabufo, Paola De Giorgio, E. Lacivita, R. Perrone, V. Tortorella, 2002).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-19-7-9-20(10-8-19)25-16-14-24(15-17-25)13-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-5,7-10H,6,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTGNJYGJTXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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